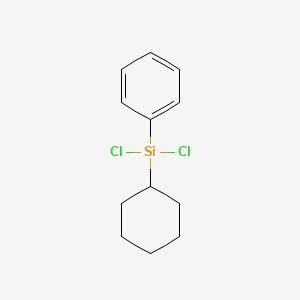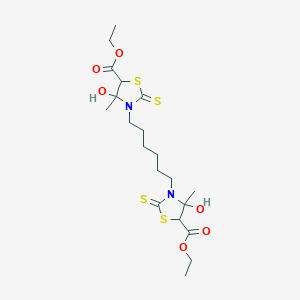
5-Thiazolidinecarboxylic acid, 3,3'-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) is a complex organic compound with a molecular formula of C20-H32-N2-O6-S4 and a molecular weight of 524.78 . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) involves several steps. One common method includes the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature . This one-pot synthesis approach yields various derivatives with good selectivity and purity . Industrial production methods often employ green chemistry principles to enhance yield, purity, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur atoms in the thiazolidine ring makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazolidine ring.
Common reagents used in these reactions include acetonitrile, thioureas, and various catalysts to improve reaction efficiency . Major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities .
Applications De Recherche Scientifique
5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfur atoms in the thiazolidine ring enhance its pharmacological properties by facilitating interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) include:
Thiazole: A versatile heterocyclic compound with diverse biological activities.
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Compared to these compounds, 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) is unique due to its complex structure and the presence of multiple functional groups, which contribute to its enhanced biological activities and diverse applications .
Propriétés
Numéro CAS |
21494-81-5 |
|---|---|
Formule moléculaire |
C20H32N2O6S4 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
ethyl 3-[6-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C20H32N2O6S4/c1-5-27-15(23)13-19(3,25)21(17(29)31-13)11-9-7-8-10-12-22-18(30)32-14(20(22,4)26)16(24)28-6-2/h13-14,25-26H,5-12H2,1-4H3 |
Clé InChI |
MFXZNPCOELMKBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(=S)S1)CCCCCCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



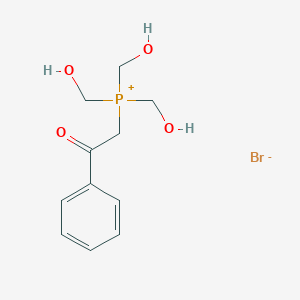
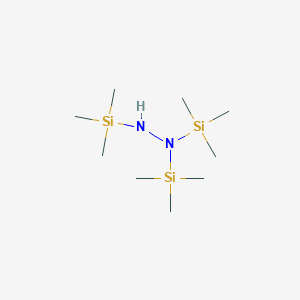
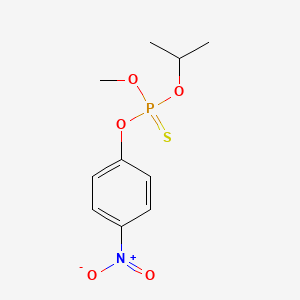
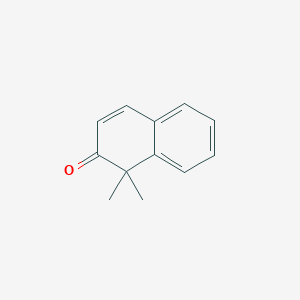
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
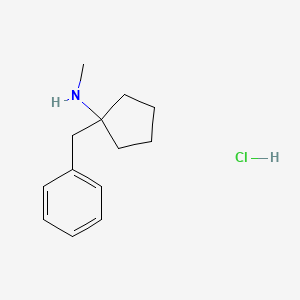
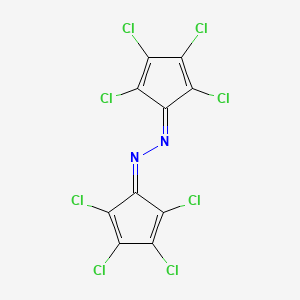

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
